molecular formula C10H14N2O2S B11190479 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

Cat. No.: B11190479
M. Wt: 226.30 g/mol
InChI Key: XMKZPJYWSUMTFN-UHFFFAOYSA-N
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Description

2-AMINO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXAMIDE is a heterocyclic compound that features a unique thieno[2,3-c]pyran ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxamide functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-formylchromone with a suitable thiol in the presence of a base to form the thieno[2,3-c]pyran ring system . The reaction conditions often include solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the thieno[2,3-c]pyran ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated thieno[2,3-c]pyran derivatives.

Scientific Research Applications

2-AMINO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXAMIDE is unique due to its specific functional groups and the resulting chemical properties. The presence of both amino and carboxamide groups allows for diverse chemical modifications, making it a valuable compound for various applications. Its unique ring structure also contributes to its distinct reactivity and potential biological activities.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxamide

InChI

InChI=1S/C10H14N2O2S/c1-10(2)3-5-6(4-14-10)15-9(12)7(5)8(11)13/h3-4,12H2,1-2H3,(H2,11,13)

InChI Key

XMKZPJYWSUMTFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)N)N)C

Origin of Product

United States

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